molecular formula C15H16N4O2S B280085 N-(4-acetylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea

N-(4-acetylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea

Cat. No.: B280085
M. Wt: 316.4 g/mol
InChI Key: ICBMIEQRTNQNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, an acetylphenyl group, and a carbamothioyl moiety. It has garnered attention due to its potential biological activities and its role as a multitarget-directed ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone. The reaction is carried out under inert conditions with refluxing to ensure the formation of the desired product . The spectroscopic characterization (1H-NMR, 13C-NMR, FT-IR) and single crystal assays are used to confirm the structure of the synthesized compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(4-acetylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea involves its interaction with specific molecular targets. The compound acts as an enzyme inhibitor, binding to the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase . This binding inhibits the enzyme’s activity, leading to a decrease in the breakdown of neurotransmitters and other substrates.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-acetylphenyl)carbamothioyl]pivalamide
  • N-[(4-acetylphenyl)carbamothioyl]-2,4-dichlorobenzamide
  • N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide

Uniqueness

N-(4-acetylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a multitarget-directed ligand sets it apart from other similar compounds .

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C15H16N4O2S/c1-3-19-9-12(8-16-19)14(21)18-15(22)17-13-6-4-11(5-7-13)10(2)20/h4-9H,3H2,1-2H3,(H2,17,18,21,22)

InChI Key

ICBMIEQRTNQNQP-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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